5-Amino-1H-1,2,4-triazol-3(2H)-one

Description

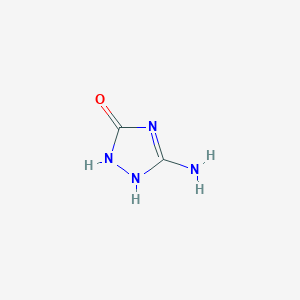

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHBRLLZSIGHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300714 | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-35-6 | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1003-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Abstract

5-Amino-1H-1,2,4-triazol-3(2H)-one is a pivotal heterocyclic compound that serves as a versatile scaffold in the fields of medicinal chemistry and materials science. Its structure, featuring a unique combination of an amino group, an amide-like carbonyl, and an aromatic triazole core, imparts a rich and complex chemical profile. This guide provides an in-depth exploration of the core chemical properties of this molecule, intended for researchers, scientists, and drug development professionals. We will dissect its structural dynamics, particularly tautomerism, outline its key physicochemical parameters, propose a logical synthetic pathway, detail its chemical reactivity and derivatization potential, and predict its spectroscopic signature. This document is designed to serve as a comprehensive technical resource, grounding its claims in established chemical principles and authoritative references.

Molecular Structure and Tautomerism

The identity of this compound is defined by its molecular formula, C₂H₄N₄O, and CAS Number 1003-35-6. However, its simple representation belies a complex structural reality governed by tautomerism—a phenomenon of constitutional isomerism involving the migration of a proton. This dynamic equilibrium is fundamental to understanding the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.[1]

For this molecule, two primary forms of tautomerism are at play:

-

Annular Prototropic Tautomerism: This involves the migration of a proton between the three nitrogen atoms of the triazole ring, leading to 1H, 2H, and 4H isomers.[1] For the parent 1,2,4-triazole, the 1H-tautomer is generally the most stable.[1]

-

Keto-Enol Tautomerism: The presence of the C3-oxo group allows for equilibrium with the corresponding C3-hydroxy (enol) form.

The interplay of these phenomena results in several possible tautomers. The 5-amino-1H, 3-amino-1H, and 5-amino-4H forms are often considered in substituted aminotriazoles.[2] While the 1H-form is frequently preferred electronically, the exact equilibrium can be influenced by the solvent, temperature, and pH.[3]

Caption: Key tautomeric forms of 5-Amino-1H-1,2,4-triazol-3-one.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in drug development, dictating its solubility, absorption, and formulation characteristics. While comprehensive experimental data for the unsubstituted parent compound is sparse in the literature, key properties have been reported.

| Property | Value | Source(s) |

| CAS Number | 1003-35-6 | - |

| Molecular Formula | C₂H₄N₄O | - |

| Molecular Weight | 100.08 g/mol | - |

| Appearance | Solid | - |

| Melting Point | 286-290 °C (decomposes) | - |

| Relative Density | 2.27 | - |

| pKa | Data not available. (Note: Related 5-amino-1,2,3-triazole-4-carboxylic acids show pKa values ranging from 3.20 to 8.08 depending on other substituents, suggesting the triazole ring can act as both a weak acid and a weak base). | [4] |

| Solubility | Data not available. (Note: The presence of multiple N-H and C=O groups suggests potential for hydrogen bonding and solubility in polar protic solvents like water and DMSO). | - |

| Topological Polar Surface Area (TPSA) | 73.83 Ų (calculated for a related derivative) | [1] |

Synthesis and Purification

While numerous methods exist for synthesizing substituted 1,2,4-triazoles, a direct, high-yield synthesis of the parent this compound can be logically proposed through the cyclization of a suitable precursor. A chemically sound approach involves the reaction of aminoguanidine with urea.

Causality of Experimental Design:

-

Aminoguanidine: This molecule serves as the foundational C-N-N-N backbone. Its terminal amino group and guanidinyl moiety are primed for cyclization.

-

Urea: Urea acts as the C1 synthon, providing the carbonyl carbon (C3 of the triazole ring).

-

Reaction Conditions: Heating is necessary to overcome the activation energy for the condensation and subsequent cyclization reaction, which involves the elimination of ammonia and water. The reaction can be performed as a melt (fusion) or in a high-boiling polar solvent.

Experimental Protocol: Proposed Synthesis

-

Reagent Preparation: Combine aminoguanidine bicarbonate (1.0 eq) and urea (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: Heat the mixture gently to melt the reagents and initiate the reaction. A common approach for similar syntheses is heating to 120-140 °C. The reaction progress can be monitored by the evolution of ammonia gas.

-

Work-up: After the reaction is complete (typically 2-4 hours), the solidified crude product is cooled to room temperature.

-

Purification: The crude solid is triturated with hot water to remove any unreacted starting materials and inorganic byproducts. The product, being less soluble in cold water, can then be isolated by filtration.

-

Recrystallization: For higher purity, the product is recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

-

Validation: The structure and purity of the final product must be confirmed using spectroscopic methods (NMR, IR) and melting point analysis.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three key functional regions: the exocyclic amino group, the acidic ring protons, and the carbonyl group. This multi-functional nature makes it an excellent starting point for building diverse chemical libraries.[5][6]

-

Exocyclic Amino Group (C5-NH₂): This group is the primary nucleophilic center. It readily undergoes reactions typical of primary amines, although its reactivity is slightly modulated by the electron-withdrawing nature of the triazole ring.

-

Schiff Base Formation: Condensation with aldehydes and ketones yields imine derivatives, a common strategy for elaborating the core structure.[5]

-

Acylation: Reaction with acyl chlorides or anhydrides forms amide linkages, allowing for the introduction of a wide variety of side chains.

-

-

Ring Nitrogen Protons (N-H): The protons on the ring nitrogens are acidic and can be removed by a suitable base. The resulting triazolate anion is a potent nucleophile.

-

N-Alkylation/N-Arylation: The triazolate anion can be alkylated or arylated to produce N1, N2, or N4 substituted derivatives. The regioselectivity of this reaction is a critical consideration in synthetic design.

-

-

Carbonyl Group (C=O): While less reactive than the amino group, the carbonyl can participate in certain reactions, though this often requires harsher conditions that may affect other parts of the molecule.

Caption: Primary reactive sites and derivatization pathways.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Based on data from closely related 1,2,4-triazole derivatives, the following spectral features are predicted for this compound.[7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]

-

N-H Stretching: Broad absorptions are expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretches of the amino group and the ring nitrogens.

-

C=O Stretching: A strong, sharp absorption band is predicted around 1700 cm⁻¹, characteristic of a cyclic amide (lactam) carbonyl group.[8]

-

C=N Stretching: Vibrations from the C=N bonds within the triazole ring are expected in the 1500-1650 cm⁻¹ region.[9]

-

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would reveal the different types of protons.

-

Ring N-H: One or two broad singlets are expected in the downfield region (δ 10-13 ppm), corresponding to the acidic protons on the ring nitrogens. The exact number and position will depend on the dominant tautomer in solution.[7]

-

Amino (NH₂): A broad singlet integrating to two protons is predicted, likely in the δ 5-7 ppm range.[7] The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the two unique carbon atoms in the heterocyclic core.

-

Carbonyl Carbon (C3): A signal for the C=O group is expected in the downfield region, typically around δ 155-165 ppm.[7]

-

Amino-substituted Carbon (C5): The carbon atom bearing the amino group is also expected to be in a similar downfield region, likely δ 150-160 ppm, due to its position within the aromatic heterocycle.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 100. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂H₄N₄O.

Applications in Research and Development

The 3-amino-1,2,4-triazole motif is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form multiple hydrogen bonds and act as a stable bioisostere for amide or urea functionalities.[7][10] This core is present in compounds with a vast range of biological activities, including:

This compound, therefore, represents a fundamental building block for the synthesis of new chemical entities with potential therapeutic applications. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[11]

Conclusion

This compound is a heterocyclic compound of significant chemical interest. Its properties are dominated by a dynamic tautomeric equilibrium that influences its reactivity and biological interactions. With a nucleophilic amino group and acidic ring protons, it offers multiple handles for synthetic modification, making it an ideal starting point for the development of novel compounds in drug discovery and materials science. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any scientist looking to harness the potential of this versatile molecular scaffold.

References

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central.

- Voskressensky, L. G., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central.

- Dolzhenko, A. V. (2016). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. ResearchGate.

- International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. ijisrt.com.

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Monash University.

- Kahveci, B. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. DergiPark.

- Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.

- Al-Salihi, N. J. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology.

- Parashchuk, O. O., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. dspace.nuph.edu.ua.

- Singh, P., et al. (2014). Recent advances in the synthesis of triazole derivatives. RACO.

- MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.

- ResearchGate. (2022). 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. ResearchGate.

- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

- Dolzhenko, A. V., et al. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate.

- ResearchGate. (2022). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate.

- Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.

- de Aguiar, P. F., et al. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. RSC Advances.

- Vilches-Herrera, M., et al. (2012). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate.

- ResearchGate. (2008). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. ResearchGate.

- Kahveci, B. (2020). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark.

- Tai, A. W., et al. (1982). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry.

- Khan, I., et al. (2012). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.

- Waters Corporation. (2013). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.

- Shimbo, K., et al. (2009). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. pubs.acs.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. chemmethod.com [chemmethod.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 11. Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-35-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-35-6), a versatile heterocyclic building block pivotal in the landscape of medicinal chemistry and drug development. This document delves into the core physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to a diverse array of pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one, in particular, serves as a crucial starting material for the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities. Its unique structure, featuring both an amino group and a triazolone core, offers multiple reaction sites for chemical modification, enabling the generation of extensive compound libraries for drug discovery programs. The exploration of derivatives originating from this core has led to the identification of potent antimicrobial, anticonvulsant, and antifungal agents, underscoring its importance in the quest for novel therapeutics.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one is fundamental for its application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1003-35-6 | [5] |

| Molecular Formula | C₂H₄N₄O | [6] |

| Molecular Weight | 100.08 g/mol | [5] |

| Appearance | Off-white to yellow solid | [7] |

| Melting Point | 286-290 °C (decomposes) | [8] |

| Flash Point | 286 °C | [5] |

| Relative Density | 2.27 | [6] |

| Purity | Typically ≥95% | [6] |

| IUPAC Name | 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one | [9] |

| Synonyms | 3-Amino-1,2,4-triazol-5-one | [10] |

Synthesis and Mechanistic Pathways

The synthesis of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives is a subject of considerable interest in organic chemistry. Several synthetic strategies have been developed to access this important heterocyclic core.

Primary Synthesis via Hydrazinolysis

A common and effective method for the synthesis of 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones involves the reaction of the corresponding ester ethoxycarbonylhydrazone with hydrazine hydrate.[2] This reaction proceeds through a cyclization mechanism, yielding the desired triazolone core.

Diagram: General Synthesis of 4-Amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones

Caption: Pinner reaction for pyrazolone synthesis.

Detailed Experimental Protocol: Synthesis of 2-[4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (a derivative)

This protocol details the synthesis of a derivative to illustrate the practical application of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one chemistry.

Step 1: Synthesis of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2) This starting material is synthesized from the corresponding ester ethoxycarbonylhydrazone and hydrazine hydrate, as described in the literature. [2] Step 2: Synthesis of ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (11) Compound 10 (a Schiff base precursor) is reacted with ethyl bromoacetate in the presence of sodium ethoxide. [2] Step 3: Synthesis of 2-[4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (12)

-

A solution of compound 11 (10 mmol) in n-butanol is prepared.

-

Hydrazine hydrate (25 mmol) is added to the solution.

-

The mixture is refluxed for 4 hours.

-

After cooling to room temperature, a white solid precipitates.

-

The solid is recrystallized from ethanol to yield the desired product. [2]

Applications in Drug Development

The true value of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its role as a versatile scaffold for the synthesis of novel drug candidates. The amino and triazolone moieties provide reactive handles for the introduction of various pharmacophores, leading to compounds with a wide range of biological activities.

Anticonvulsant Agents

Derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been extensively investigated for their anticonvulsant properties. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated significant activity against both maximal electroshock- and pentylenetetrazole-induced seizures in mice. [11]Further studies on 4,5-disubstituted-1,2,4-triazole derivatives have also shown potent anticonvulsant activity, with some compounds exhibiting efficacy comparable to standard drugs like phenytoin and carbamazepine. [3]The proposed mechanism of action for some of these derivatives involves the modulation of the GABAergic system. [12]

Antimicrobial and Antifungal Agents

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial and antifungal drug design. Numerous derivatives synthesized from 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one have demonstrated significant activity against a range of bacterial and fungal strains. [2][4][13]For instance, the synthesis of 4-amino-5-substituted-3,4-dihydro-2H-t[10][14][15]riazole-3-thiols and their subsequent conversion to Schiff bases has yielded compounds with notable antimicrobial activity. [16]The structure-activity relationship studies often reveal that the nature and position of substituents on the triazole ring and any appended aromatic systems play a crucial role in determining the potency and spectrum of activity. [4]

Analytical Methods

The characterization and quantification of 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives rely on standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity and quantifying the concentration of triazole derivatives. Due to the polar nature of many amino-containing compounds, pre-column derivatization is often employed to enhance retention on reversed-phase columns and improve detection sensitivity. [17][18]A specific HPLC method with fluorescence detection has been developed for a related compound, 3-amino-5-mercapto-1,2,4-triazole, in serum, which involves pre-column derivatization with a thiol-reactive fluorescent probe. [19][20]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized for the analysis of more volatile derivatives. Similar to HPLC, derivatization is often necessary to increase the volatility and thermal stability of the analytes. [21]* Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the structural elucidation of the parent compound and its derivatives, confirming the connectivity of atoms and the success of synthetic modifications.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as N-H, C=O, and C=N bonds, present in the triazole core and its derivatives.

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.

-

Safety and Handling

Appropriate safety precautions must be observed when handling 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respiratory protection. * Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry and well-ventilated place. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-35-6) stands out as a cornerstone building block in the synthesis of heterocyclic compounds with significant potential in drug discovery. Its chemical versatility allows for the creation of diverse molecular architectures, leading to the identification of promising anticonvulsant, antimicrobial, and antifungal agents. This technical guide has provided a detailed examination of its properties, synthesis, and applications, offering valuable insights for researchers dedicated to the advancement of medicinal chemistry and the development of novel therapeutics. A comprehensive understanding of the principles and protocols outlined herein will empower scientists to fully harness the potential of this important heterocyclic scaffold.

References

- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982361/

- 3-Amino-1,2,4-triazol-5-one CAS # 1003-35-6. (n.d.). AccuStandard. URL: https://www.accustandard.com/p-7819-m-8330-add-55.html

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270570/

- 1,2-Dihydro-3H-1,2,4-triazol-3-one. (n.d.). Guidechem. URL: https://www.guidechem.com/products/930-33-6.html

- 5-Amino-3-(4H-1,2,4-triazol-4-yl). (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254261/

- SAFETY DATA SHEET. (2025). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sial/17226

- 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. (1993). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8321884/

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09131a

- Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. (2017). Journal of Applied Pharmaceutical Science. URL: https://japsonline.com/admin/php/uploads/2422_pdf.pdf

- SAFETY DATA SHEET. (2024). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c003

- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/326885350_Synthesis_of_5-amino-3-hetaryl-1H-124-triazoles_via_Cyclization_ofhetaroylaminoguanidines_in_Aqueous_Medium

- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/308906606_Synthesis_and_Evaluation_of_the_Anticonvulsant_Activities_of_4-2-Alkylthiobenzodoxazol-5-yl-24-dihydro-3H-124-triazol-3-ones

- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273344/

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry. URL: https://www.indianjournals.com/ijor.aspx?target=ijor:ijhc&volume=23&issue=2&article=007

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. URL: https://www.mdpi.com/1420-3049/28/13/5101

- 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). Biosynth. URL: https://www.biosynth.com/p/BAA00335/5-amino-2-4-dihydro-3h-1-2-4-triazol-3-one

- 5-Amino-1H-1,2,4-triazol-3(2H)-one. (n.d.). Fluorochem. URL: https://www.fluorochem.co.uk/p/F229071/5-amino-1h-1-2-4-triazol-3-2h-one

- 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. (1990). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2170646/

- Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. (2019). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31749420/

- A fully automated offline solution for the analysis of amino acids by GC-MS. (n.d.). Anatune. URL: https://www.anatune.co.uk/application-areas/food-beverage/a-fully-automated-offline-solution-for-the-analysis-of-amino-acids-by-gc-ms

- Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873521/

- This compound. (n.d.). Oakwood Chemical. URL: https://oakwoodchemical.com/Products/229071

- 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/5-Amino-123-triazoles-and-their-derivatives-used-in-medicinal-chemistry_fig1_329482810

- Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. (n.d.). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.09%3A_Nucleophilic_Addition_of_Hydrazine-_The_Wolff-Kishner_Reaction

- 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). CymitQuimica. URL: https://www.cymitquimica.com/products/54-OR932692/5-amino-2-4-dihydro-3h-1-2-4-triazol-3-one

- Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Fiveable. URL: https://library.fiveable.me/ap-chem/unit-9/wolff-kishner-reaction/study-guide/PAL-4581-8729

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01931

- Hydrazine. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/chemicals/reductions/hydrazine.shtm

- Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/287515582_Synthesis_of_35-disubstituted_124-triazoles_containing_an_amino_group

- 5-Amino-2,4-dihydro-t[10][11][15]riazol-3-one. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9726260.htm

- Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (n.d.). CDC Stacks. URL: https://stacks.cdc.gov/view/cdc/11090

- SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. (2010). Semantic Scholar. URL: https://www.semanticscholar.org/paper/SYNTHESIS-AND-CHEMISTRY-OF-4-AMINO-1%2C2%2C4-TRIAZIN-5-ONES-Shawali-Abdallah/b6c533e4f323f5e5f5e5a9c9f8e4e3e1e2e1e2e1

- Analytical Methods for Amino Acids. (n.d.). Shimadzu. URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/amino-acids.html

- 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). J&K Scientific. URL: https://www.jk-sci.com/product-detail/CS-0018771.html

- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2016). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27491039/

- Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (2004). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14751807/

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one | 1003-35-6 | BAA00335 [biosynth.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one | CymitQuimica [cymitquimica.com]

- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. accustandard.com [accustandard.com]

- 11. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. connectjournals.com [connectjournals.com]

- 17. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 18. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gcms.cz [gcms.cz]

Tautomerism in 5-Amino-1H-1,2,4-triazol-3(2H)-one

An In-Depth Technical Guide to the Tautomerism of 5-Amino-1H-1,2,4-triazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, serving as scaffolds in the development of novel therapeutic agents.[1] The biological activity and physicochemical properties of these molecules are intrinsically linked to their tautomeric state. This technical guide provides a comprehensive examination of the annular and amide-imidol prototropic tautomerism inherent to the this compound core. We synthesize findings from computational modeling, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the relative stabilities of the possible tautomers in both solid and solution phases. Methodologies for the synthesis and characterization of these compounds are detailed, and the critical implications of tautomeric preference on drug design and development are discussed. The guide establishes that while a dynamic equilibrium exists in solution, the this compound form is predominantly favored, a crucial consideration for molecular modeling and structure-activity relationship (SAR) studies.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with antiviral, antifungal, and anticancer properties.[1][2] Its utility stems from its ability to engage in various non-covalent interactions, particularly hydrogen bonding, and its metabolic stability. However, the inherent prototropic tautomerism of asymmetrically substituted triazoles presents a significant challenge and opportunity in drug design.[3][4]

Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This phenomenon can dramatically alter a molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and overall shape.[2] Consequently, different tautomers of the same compound can exhibit distinct biological activities and pharmacokinetic profiles. For this compound, the presence of amino and carbonyl functional groups introduces additional layers of tautomeric complexity, including amide-imidol and amino-imino forms. Understanding the predominant tautomeric form and the factors governing the equilibrium is paramount for rational drug design, as it dictates the precise molecular recognition patterns at the target protein.[4]

This guide provides an in-depth analysis of the tautomeric landscape of this important heterocyclic core, offering both theoretical insights and practical experimental protocols for its characterization.

The Tautomeric Landscape

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the migration of a proton between the ring nitrogens (N1, N2, and N4), known as annular tautomerism.[3][4] Additionally, the presence of the carbonyl and amino groups allows for amide-imidol and amino-imino tautomerism. The principal tautomers are illustrated below.

Caption: Key prototropic tautomers of the core structure.

Quantum chemical calculations and extensive experimental data on related systems suggest that the amide (keto) forms are significantly more stable than the imidol (enol) forms. Within the amide series, the position of the annular proton (at N1, N2, or N4) determines the final predominant structure.

Computational Analysis of Tautomer Stability

Quantum chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a balance of accuracy and computational efficiency.

Expert Insight: The choice of functional and basis set is critical. The B3LYP functional is a robust choice for geometry optimization, while more modern functionals like M06-2X are often superior for calculating relative energies.[2] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and non-covalent interactions. Solvation effects, which can significantly influence tautomeric equilibria, must be modeled using a continuum model like the Polarizable Continuum Model (PCM).

Table 1: Predicted Relative Stabilities of Major Amide Tautomers

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Predicted Dominance |

| This compound | 0.00 (Reference) | 0.00 (Reference) | Most Stable |

| 5-Amino-2H-1,2,4-triazol-3(4H)-one | +2.5 to +4.0 | +1.5 to +3.0 | Minor |

| 3-Amino-1H-1,2,4-triazol-5(4H)-one | +1.0 to +2.5 | +0.5 to +2.0 | Intermediate |

Note: Values are illustrative, based on trends reported for similar 3-amino-1,2,4-triazole systems. Actual values require specific calculations.

Computational results consistently indicate that the This compound tautomer is the thermodynamic minimum in both the gas phase and polar solvents. This stability is attributed to favorable electronic delocalization and intramolecular interactions.

Experimental Characterization

While computation provides a strong predictive framework, experimental validation is essential. The two primary techniques for unambiguously determining tautomeric structure are X-ray crystallography for the solid state and NMR spectroscopy for the solution state.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides a definitive snapshot of the molecule in the solid state. For derivatives of 5-amino-1,2,4-triazole, crystallographic analysis consistently confirms the predominance of the 5-amino-1H tautomer.[1][3][4]

Key Observables:

-

Proton Location: The position of the annular hydrogen atom can be directly located in the electron density map, typically on the N1 atom.

-

Bond Lengths: The distribution of bond lengths within the triazole ring is diagnostic. The C5–N1 bond (formally a single bond) is consistently found to be longer than the C3–N2 bond (formally a double bond), which supports the 1H-tautomer assignment.[1]

-

Hydrogen Bonding: The supramolecular assembly in the crystal is dictated by the tautomer's hydrogen bond donor and acceptor sites, providing further confirmation of the structure.[5]

Protocol 1: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the target compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, DMF, or water).

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson analysis to locate the non-hydrogen atoms.

-

Tautomer Assignment: Refine the structural model against the experimental data. Locate hydrogen atoms from the difference Fourier map. The position of the annular proton on N1, combined with an analysis of the C-N bond lengths within the ring, confirms the 5-amino-1H tautomeric form.[1][4]

NMR Spectroscopy: Probing the Solution-State Equilibrium

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution. However, the interconversion between tautomers is often fast on the NMR timescale, leading to averaged signals, which can complicate analysis.[3]

Expert Insight: In many cases, only one set of averaged signals is observed in ¹H and ¹³C NMR spectra, indicating a rapid equilibrium.[3] While this prevents the direct quantification of individual tautomers at room temperature, the chemical shifts of the ring carbons can still be informative. For derivatives where the equilibrium is slower, separate signals for the major and minor tautomers can sometimes be resolved, allowing for the calculation of the equilibrium constant (KT).[1]

Protocol 2: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can help stabilize and reveal NH protons.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of the amino (NH₂) and ring (NH) protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to the tautomeric state. Broad signals for these carbons can be an indicator of a dynamic tautomeric equilibrium.[3]

-

2D NMR (HSQC/HMBC): Use HSQC to correlate protons to their directly attached carbons and HMBC to identify long-range (2-3 bond) C-H correlations. These experiments are crucial for unambiguous assignment of all signals.

-

Variable-Temperature (VT) NMR: If signals are broad, acquiring spectra at lower temperatures may slow the tautomeric exchange enough to resolve separate signals for each tautomer (decoalescence). Conversely, high-temperature spectra can sharpen averaged signals.

Synthesis and Workflow

The synthesis of 5-amino-1,2,4-triazole derivatives often involves the cyclocondensation of aminoguanidine with a suitable carboxylic acid derivative. Microwave-assisted synthesis has proven to be an efficient method for these transformations, often leading to higher yields and shorter reaction times.[6][7]

Caption: Microwave-assisted synthesis of a 1,2,4-triazole derivative.[7]

Implications for Drug Development

The confirmation of the this compound as the predominant tautomer has profound implications for drug discovery professionals.

-

Structure-Based Drug Design: Molecular docking and computational modeling must use the correct tautomeric state to accurately predict binding poses and affinities. The 1H-tautomer presents a specific arrangement of hydrogen bond donors (at N1-H and the amino group) and acceptors (at N4 and the C3=O oxygen), which defines its interaction fingerprint.

-

Physicochemical Properties: The dominant tautomer governs key properties like pKa, solubility, and lipophilicity (logP). These parameters are critical for a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Intellectual Property: Patent claims for novel compounds should ideally consider the potential for tautomerism, as different forms could be claimed separately.

Caption: A logical workflow for the comprehensive study of tautomerism.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with critical importance for its application in medicinal chemistry. A synergistic approach combining computational chemistry with experimental techniques like X-ray crystallography and NMR spectroscopy provides a clear and consistent picture. The evidence overwhelmingly supports the This compound form as the most stable tautomer in both solid and solution phases. For researchers in drug development, recognizing and utilizing the correct tautomeric structure is not merely an academic exercise; it is a fundamental prerequisite for the successful design and optimization of novel therapeutics based on this valuable heterocyclic scaffold.

References

- Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23296–23307.

- Hlushak, S., Zborovskii, Y., & Vovk, M. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. ScienceRise: Pharmaceutical Science, 4(38), 24-33.

- Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate.

- Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2012). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.

- Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024.

- Kovalskyi, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(2), 565-577.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 5. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-1H-1,2,4-triazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-1,2,4-triazol-3(2H)-one, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and materials science. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic signature of this triazole derivative, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral features, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of both amino and keto functional groups in this compound imparts a unique chemical reactivity and potential for tautomerism, making its unambiguous characterization essential. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectroscopic data for this molecule, explaining the rationale behind the spectral patterns observed.

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms. The predominant forms are the keto-amino, enol-amino, and imino-enol tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Spectroscopic analysis, particularly NMR, is crucial in identifying the dominant tautomer in a given environment.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the amino group and the N-H protons of the triazole ring. The chemical shifts of these protons are highly dependent on the solvent and concentration due to hydrogen bonding.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~ 10.0 - 12.0 | Broad Singlet | 2H | Ring N-H |

Note: The broadness of the signals is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its residual water peak does not interfere with the signals of interest.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Temperature: 25 °C.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of four nitrogen atoms, the carbon signals are expected to be in the downfield region.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 165 | C=O (C3) |

| ~ 150 - 160 | C-NH₂ (C5) |

Note: The exact chemical shifts can vary depending on the tautomeric form present.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse program: Proton-decoupled.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C=O, and C=N stretching and bending vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino and ring) |

| 1750 - 1680 | Strong | C=O stretching (amide) |

| 1650 - 1550 | Medium-Strong | N-H bending, C=N stretching |

Experimental Protocol for FTIR (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Spectral range: 4000 - 400 cm⁻¹.

-

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (Molecular Weight: 100.08 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected to be observed.

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of the 1,2,4-triazole ring under EI-MS can be complex. Common fragmentation pathways for 1,2,4-triazole derivatives often involve the loss of small, stable molecules like HCN, N₂, and CO.

A plausible fragmentation pathway for this compound could involve an initial retro-Diels-Alder type cleavage of the triazole ring.

The Elusive Crystal Structure of 5-Amino-1H-1,2,4-triazol-3(2H)-one: A Guide Through Analogs and Tautomeric Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Tautomeric Challenge

This guide, therefore, takes a comprehensive approach by examining the crystal structures of closely related derivatives and salts of 5-amino-1,2,4-triazole. By analyzing these analogs, we can infer the likely structural characteristics, including bond lengths, bond angles, and intermolecular interactions, that would be anticipated for 5-Amino-1H-1,2,4-triazol-3(2H)-one. This approach provides a robust framework for understanding the structural landscape of this important class of molecules.

Synthesis and Crystallization of 5-Amino-1,2,4-triazole Derivatives: A Methodological Overview

The synthesis of substituted 5-amino-1,2,4-triazoles often involves the cyclization of aminoguanidine or its derivatives with various reagents. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been prepared through the reaction of N-guanidinosuccinimide with amines under microwave irradiation.[2] Another common route involves the reaction of 3,5-diamino-1,2,4-triazole with other reagents, such as ethyl 2-picolinate, to yield compounds like N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.[3]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a suitable solvent. For example, colorless single crystals of 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate were obtained from an aqueous solution after several days.[4][5] The choice of solvent and crystallization conditions is critical, as it can influence which tautomer or polymorphic form is isolated.

Experimental Protocol: Representative Synthesis of a 5-Amino-1,2,4-triazole Salt

The following is a representative protocol for the synthesis of 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate, adapted from the literature.[4]

-

Dissolution: Prepare separate aqueous solutions of 5-amino-1H-1,2,4-triazole (2 mmol in 10 ml of water) and oxalic acid (H₂C₂O₄) (2 mmol in 10 ml of water).

-

Reaction: Add the oxalic acid solution to the 5-amino-1H-1,2,4-triazole solution.

-

Heating and Stirring: Stir the resulting mixture at 333 K for 30 minutes.

-

Crystallization: Allow the solution to stand at room temperature. Colorless single crystals are typically obtained after a few days of slow evaporation.

Structural Analysis of Key 5-Amino-1,2,4-triazole Analogs

The following sections detail the crystal structures of several key derivatives of 5-amino-1,2,4-triazole, providing insights into the molecular geometry and intermolecular interactions that characterize this family of compounds.

Case Study 1: 5-Amino-1H-1,2,4-triazol-4-ium Hydrogen Oxalate

In the salt, 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate, the triazole ring is protonated at the N4 position.[4][5] The crystal structure is characterized by a three-dimensional network of hydrogen bonds. The hydrogen oxalate anions form corrugated chains linked by O—H⋯O hydrogen bonds.[4][5] The 5-amino-1H-1,2,4-triazol-4-ium cations are interconnected with the anions through N—H⋯O hydrogen bonds, with donor-acceptor distances ranging from 2.765 to 3.087 Å.[4][5] Additionally, weak C—H⋯N hydrogen bonds are observed between the cations.[4][5]

| Crystal Data for 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate | |

| Chemical Formula | C₂H₅N₄⁺·C₂HO₄⁻ |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 23.093 (4) |

| c (Å) | 6.603 (3) |

| V (ų) | 3049.3 (16) |

| Z | 18 |

| Temperature (K) | 293 |

Data sourced from Essid et al. (2013).[4]

Case Study 2: N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide

The crystal structure of N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide reveals a largely planar molecule, with small dihedral angles between the amide group and the pyridine and triazole rings (11.8 (3)° and 5.8 (3)°, respectively).[3][6] The crystal packing is dominated by an extensive network of N—H⋯N and N—H⋯O hydrogen bonds, which create a three-dimensional framework.[3][6] Notably, pairs of weak N—H⋯N hydrogen bonds form a characteristic R²₂(8) ring motif.[3]

| Crystal Data for N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | |

| Chemical Formula | C₈H₈N₆O |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 9.5480 (5) |

| c (Å) | 21.9570 (9) |

| V (ų) | 2001.69 (17) |

| Z | 8 |

| Temperature (K) | 293 |

Data sourced from H-García et al. (2013).[3]

The Critical Role of Hydrogen Bonding

A recurring and paramount feature in the crystal structures of 5-amino-1,2,4-triazole derivatives is the extensive network of hydrogen bonds. These interactions are the primary drivers of the crystal packing and determine the overall supramolecular architecture. The amino group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, respectively.

The diagram below illustrates a generalized hydrogen bonding scheme that is commonly observed in the crystal packing of 5-amino-1,2,4-triazole derivatives.

Caption: Generalized hydrogen bonding network in 5-amino-1,2,4-triazole derivatives.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated, a comprehensive analysis of its close structural analogs provides invaluable insights for researchers in the field. The molecular geometry of the 5-amino-1,2,4-triazole core is relatively consistent across different derivatives, and the supramolecular architecture is predominantly governed by extensive hydrogen bonding networks.

The synthesis and crystallization of the specific this compound tautomer would be a valuable contribution to the field. Such a study would not only provide precise structural data but also offer a deeper understanding of the tautomeric preferences of this versatile heterocyclic system. Computational studies could also be employed to predict the relative stabilities of the different tautomers and to complement experimental findings.

References

- Essid, M., Marouani, H., Al-Deyab, S. S., & Rzaigui, M. (2013). 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1279. [Link]

- H-García, J., Ferrer, S., Lloret, F., & Liu-González, M. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. [Link]

- Essid, M., Marouani, H., Al-Deyab, S. S., & Rzaigui, M. (2013). 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate.

- Dolzhenko, A. V., Lim, F. P. L., & Tan, L. Y. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22656–22667. [Link]

- Fernandes, J. A., Liu, B., Tomé, J. P. C., Cunha-Silva, L., & Almeida Paz, F. A. (2011). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2700. [Link]

- Tan, L. Y., Lim, F. P. L., Dolzhenko, A. V., & Tiekink, E. R. T. (2019). Crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, C10H17N5O. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 761-763. [Link]

- Fernandes, J. A., Liu, B., Tomé, J. P. C., Cunha-Silva, L., & Almeida Paz, F. A. (2011). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2073. [Link]

- Dolzhenko, A. V., Chui, W. K., & Tiekink, E. R. T. (2010). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. [Link]

- Zhang, J., Zhang, T., Zhang, M., & Shreeve, J. M. (2015). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. Dalton Transactions, 44(23), 10690–10698. [Link]

- H-García, J., Ferrer, S., Lloret, F., & Liu-González, M. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.

- Laus, G., Kahlenberg, V., & Schottenberger, H. (2014). Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Amino-1H-1,2,4-triazol-3(2H)-one

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-1H-1,2,4-triazol-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of consolidated solubility data in public literature, this document emphasizes the fundamental principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and discusses the key factors that influence its behavior in various solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for applications ranging from reaction chemistry and purification to formulation development.

Introduction to this compound

This compound, with the molecular formula C₂H₄N₄O, is a small heterocyclic molecule featuring a triazole ring substituted with both an amino group and a carbonyl group. Its structure suggests a high degree of polarity and the capacity for extensive hydrogen bonding, which are critical determinants of its solubility profile. Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it dictates the choice of reaction media, purification methods like recrystallization, and final product handling.

Key Physicochemical Properties:

-

Appearance: Typically a solid at room temperature.[1]

-

Melting Point: Decomposes between 286-290°C.[2]

The tautomeric nature of the triazole ring, coupled with the amino and keto functionalities, allows the molecule to act as both a hydrogen bond donor and acceptor, predisposing it to solubility in polar, protic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] For this compound, the following factors are key:

-

Polarity and Hydrogen Bonding: The molecule contains multiple polar bonds (C=O, N-H, C-N) and several sites capable of hydrogen bonding. This structure strongly suggests favorable interactions with polar solvents, especially those that can also participate in hydrogen bonding, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO).[5]

-

Molecular Structure: The compact, rigid heterocyclic structure may influence crystal lattice energy. A high lattice energy can counteract favorable solvation energies, thereby reducing solubility.

-

pH-Dependence: The presence of the amino group (basic) and the triazole ring's N-H protons (acidic) means that the compound's net charge will change with pH. In acidic or basic solutions, the compound can form ionic species, which generally exhibit significantly higher aqueous solubility than the neutral form.[5]

Experimentally Determined Solubility Data

For instance, a related compound, 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, is noted to be soluble in Dimethyl sulfoxide (DMSO).[6] This suggests that DMSO is a strong candidate for effectively dissolving this compound as well.

The table below presents expected solubility behavior based on chemical principles and data from analogous structures. It is critical to note that these values should be confirmed experimentally for specific research applications.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderate to High (pH-dependent) | Strong hydrogen bonding capability. Solubility will increase at pH values away from the isoelectric point. |

| Methanol | Polar Protic | Moderate to High | Strong hydrogen bonding and polarity match. |

| Ethanol | Polar Protic | Moderate | Good hydrogen bonding, but lower polarity than methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor and highly polar. Often a solvent of last resort for poorly soluble polar compounds.[6] |

| Acetone | Polar Aprotic | Low to Moderate | Intermediate polarity, capable of accepting hydrogen bonds but not donating. |

| Ethyl Acetate | Moderately Polar | Low | Limited polarity and hydrogen bonding capability. |

| Toluene | Non-polar | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |

| Hexane | Non-polar | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |

Standardized Protocol for Solubility Determination (Shake-Flask Method)

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[8]

Causality Behind Experimental Choices

-

Equilibrium: The goal is to measure the maximum amount of solute that can dissolve. Shaking for an extended period (24-72 hours) ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]

-

Excess Solute: Adding a clear excess of the solid compound ensures that the solution becomes saturated. This is visually confirmed by the presence of undissolved solid at the end of the experiment.[10]

-

Temperature Control: Solubility is highly temperature-dependent.[11][12] Conducting the experiment in a temperature-controlled incubator or water bath is crucial for data accuracy and reproducibility.

-

Phase Separation: Centrifugation and filtration are critical to completely remove all undissolved solid particles from the saturated solution. Any particulate matter will lead to an overestimation of solubility.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity, sensitivity, and accuracy.[3][13] A validated calibration curve is mandatory for converting the analytical signal into a concentration value.[14]

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 10 mg of compound in 2 mL of solvent).

-

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C) and agitate for 24-48 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex (e.g., 100-150 rpm).[10]

-

Phase Separation:

-

Allow the vials to rest for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the compound by comparing its peak area to a standard calibration curve.[14]

-

Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in units such as mg/mL or mol/L, specifying the temperature at which the measurement was made.

Visualization of Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.[4] Understanding these is crucial for controlling dissolution and preventing precipitation.

-

Temperature: For most solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[11][12] This relationship should be determined empirically, as some compounds exhibit retrograde solubility.[11]

-

pH: As a molecule with acidic and basic functional groups, its aqueous solubility is highly dependent on pH. At low pH, the amino group will be protonated, forming a cation. At high pH, a triazole N-H proton may be removed, forming an anion. Both ionic forms are typically much more water-soluble than the neutral molecule. A solubility vs. pH profile is essential for developing aqueous formulations.

-

Co-solvents: In mixed solvent systems, the overall polarity and hydrogen-bonding capacity of the medium can be fine-tuned. Adding a miscible co-solvent like ethanol or propylene glycol to an aqueous solution can significantly increase the solubility of moderately polar compounds.

Visualization of Influencing Factors

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [oakwoodchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scielo.br [scielo.br]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]

- 14. researchgate.net [researchgate.net]

Discovery and history of 5-Amino-1H-1,2,4-triazol-3(2H)-one

An In-Depth Technical Guide to the 1,2,4-Triazole Core: Discovery, Synthesis, and Applications

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is predisposed to interacting with a wide array of biological targets. This guide provides a comprehensive overview of the 1,2,4-triazole core, from its foundational synthesis methodologies to its diverse and impactful applications. We will explore the key chemical reactions that grant access to this versatile heterocycle and examine how its derivatives have been developed into essential therapeutic agents and crop protection chemicals.

The Genesis of a Privileged Scaffold: Foundational Syntheses

The construction of the 1,2,4-triazole ring can be achieved through several classic named reactions, each offering a distinct pathway to this important heterocyclic system. Two of the most fundamental methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari Reaction

The Pellizzari reaction is a classic method for the synthesis of 3,5-disubstituted-1,2,4-triazoles. It traditionally involves the reaction of a carboxylic acid amide with a hydrazide, followed by cyclization.